molecular formula C10H14BrNO2 B192326 Salsolinol hydrobromide CAS No. 38221-21-5

Salsolinol hydrobromide

Cat. No. B192326
CAS RN: 38221-21-5
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-RGMNGODLSA-N
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Description

Salsolinol hydrobromide is a tetrahydroisoquinoline derivative. Its presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA medication . It is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .


Synthesis Analysis

Salsolinol is the condensation product of acetaldehyde and dopamine . It exists as R and S enantiomers . Endogenously, non-enzymatic condensation of dopamine with acetaldehyde yields a racemic mixture of enantiomers, while stereoselective enzymatic synthesis from dopamine via ®-salsolinol synthase generates the ®-enantiomer .


Molecular Structure Analysis

The molecular formula of Salsolinol hydrobromide is C10H14BrNO2 . It has a molecular weight of 260.13 g/mol . The IUPAC name is (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide .


Chemical Reactions Analysis

Salsolinol is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .


Physical And Chemical Properties Analysis

Salsolinol hydrobromide has a molecular weight of 260.13 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass is 259.02079 g/mol and the monoisotopic mass is also 259.02079 g/mol .

Scientific Research Applications

  • Reinforcing Effects in the Brain : Salsolinol produces reinforcing effects in the posterior ventral tegmental area of rats, mediated by dopamine neurons and local 5-HT3 receptors (Rodd et al., 2008).

  • Actions at Adreno- and Cholinoceptors : Salsolinol exhibits agonist effects at cholinoceptors and alpha- and beta-adrenoceptors, with neuromuscular blocking actions and anticholinesterase properties (Rodger et al., 1979).

  • Smooth Muscle Responses : In isolated smooth muscle tissues, salsolinol antagonizes contractions induced by noradrenaline but does not affect adrenaline-induced relaxations, suggesting significant pharmacological effects (Hamilton & Hirst, 1976).

  • Cardioprotective Effects : Salsolinol shows therapeutic effects in doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in H9c2 cardiomyocytes, suggesting potential in heart failure therapy (Wen et al., 2019).

  • Prolactin Release in Cattle : Salsolinol stimulates the release of prolactin in cattle, indicating its involvement in the regulatory process for prolactin secretion (Hashizume et al., 2010).

  • Neuropharmacological Effects : High concentrations of acetaldehyde in the brain can lead to the formation of salsolinol, influencing the release of dopamine and serotonin (Jamal et al., 2003).

  • Tyrosine Hydroxylase Inhibition : Salsolinol affects the kinetic properties of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis, highlighting its potential role in DOPA biosynthesis regulation in the brain (Minami et al., 1992).

  • Influence on Gonadotropic Axis Activity : Salsolinol affects the secretory activity of the GnRH/LH axis in lactating sheep, suggesting its role in reproductive physiology (Marciniak et al., 2016).

  • Prolactin Secretion in Ruminants : Salsolinol is found in the bovine posterior pituitary gland and stimulates prolactin release, affirming its physiological significance in ruminants (Hashizume et al., 2008).

  • Prolactin Gene Expression in Sheep : Salsolinol increases prolactin mRNA in the anterior pituitary of lactating sheep, indicating its influence on prolactin gene expression (Hasiec et al., 2012).

Safety And Hazards

Salsolinol hydrobromide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled only by qualified personnel trained in laboratory procedures .

Future Directions

Although the neurotoxic properties of salsolinol have been emphasized, its neuroprotective properties should not be neglected and need greater consideration . It is considered to alter the function of dopaminergic neurons in the central nervous system, and multiple hypotheses on its physiological and/or pathophysiological role have emerged .

properties

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGXKJQIOUTTB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191600
Record name Salsolinol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salsolinol hydrobromide

CAS RN

38221-21-5
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38221-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salsolinol hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsolinol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
HE CARLSON, HL WASSER… - The Journal of …, 1985 - academic.oup.com
… On the day of testing, two baseline blood samples of 0.6 ml were collected at —15 and 0 min; after the 0 min blood sampling, either saline or D,Lsalsolinol hydrobromide dissolved in …
Number of citations: 49 academic.oup.com
CA Nesterick, RG Rahwan - Developmental Pharmacology and …, 1981 - karger.com
… On day 15 of gestation the animals were injected intraperitoneally with either distilled water (controls) or a single dose of 2 mg/kg of an aqueous solution of salsolinol hydrobromide in a …
Number of citations: 4 karger.com
BK Hötzl, H Thomas - Chirality, 1997 - Wiley Online Library
… (+)-(R)salsolinol hydrobromide, (−)-(S)-salsolinol hydrobromide, and rac-isosalsoline hydrochloride were synthesized in our laboratory using established synthetic routes.The optical …
Number of citations: 11 onlinelibrary.wiley.com
MS Benedetti, V Bellotti, E Pianezzola, E Moro… - Journal of neural …, 1989 - Springer
Salsolinol is present in human fluids and tissues as well as in some foods and beverages. It was found previously that the R enantiomer of salsolinol predominates in human urine …
Number of citations: 80 link.springer.com
IW Rodger, AS Hersom, RD Waigh - Journal of Medicinal …, 1979 - ACS Publications
Results (A) In Vivo. In anesthetized cats, both 1 and 2 (0.2-3.0 mg/kg) produced dose-related falls in mean blood pressure, but only 1 caused a fall in heart rate. These effects were …
Number of citations: 12 pubs.acs.org
C Allievi, P Dostert, MS Benedetti - Journal of Chromatography B …, 1991 - Elsevier
… (+)-Salsolinol hydrobromide was purchased from Roth (Karlsruhe, Germany). Phenylboronic acid (PBA) cartridges were from Analytichem International (Harbor City, CA, USA). …
Number of citations: 7 www.sciencedirect.com
K Górski, E Marciniak… - Journal of …, 2016 - Wiley Online Library
… Salsolinol (salsolinol hydrobromide) was synthesised and kindly provided by Dr Ferenc Fülöp (Institute of Pharmaceutical Chemistry, Faculty of Pharmacy, University of Szeged, …
Number of citations: 13 onlinelibrary.wiley.com
A Prado, GA Petroianu, DE Lorke… - Journal of applied …, 2015 - Wiley Online Library
… , 6-hydroxydopamine, rotenone and salsolinol hydrobromide were purchased from Sigma-… 2-DOG, AICAR, colchicine, doxorubicin, salsolinol hydrobromide and tetrodotoxin citrate …
W Stammel, H Thomas - Analytical letters, 1993 - Taylor & Francis
A high-performance liquid chromatographic technique for the separation of the optical isomers of salsolinol is described. The simple and rapid method allows the direct resolution of the …
Number of citations: 10 www.tandfonline.com
M Hasiec, AP Herman, E Molik, E Dobek… - Small Ruminant …, 2012 - Elsevier
… Salsolinol (salsolinol hydrobromide) was synthesized and kindly provided by Prof. Ferenc Fülöp from the Institute of Pharmaceutical Chemistry, Faculty of Pharmacy, University of …
Number of citations: 14 www.sciencedirect.com

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